An In-Depth Technical Guide to 4-[(1,1-Dioxothiolan-3-yl)amino]butanoic Acid: Synthesis, History, and Potential Applications
An In-Depth Technical Guide to 4-[(1,1-Dioxothiolan-3-yl)amino]butanoic Acid: Synthesis, History, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid, a molecule of interest at the intersection of GABAergic modulation and sulfone chemistry. While the direct historical record of this specific compound is not extensively documented in public literature, this guide constructs a logical and scientifically grounded narrative of its likely discovery and synthesis based on established chemical principles and the history of its constituent moieties. We will delve into a plausible, multi-step synthetic pathway, complete with detailed experimental protocols. Furthermore, this guide will explore the scientific rationale behind its design, drawing parallels with the rich history of gamma-aminobutyric acid (GABA) analogs and the diverse applications of sulfolane derivatives in medicinal chemistry.
Introduction: The Scientific Rationale
The conceptualization of 4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid stems from the strategic combination of two pharmacologically significant scaffolds: the gamma-aminobutyric acid (GABA) backbone and a sulfolane ring system. Understanding the history and therapeutic importance of each component provides a clear rationale for the synthesis and investigation of this hybrid molecule.
The Legacy of GABA and its Analogs
Gamma-aminobutyric acid (GABA) was first synthesized in 1883, though its role as the primary inhibitory neurotransmitter in the mammalian central nervous system was not recognized until the 1950s.[1][2][3] This discovery opened a new frontier in neuroscience and drug development. However, GABA itself has limited therapeutic utility due to its inability to effectively cross the blood-brain barrier.[4] This limitation spurred decades of research into the development of GABA analogs with improved pharmacokinetic properties, leading to the discovery of blockbuster drugs such as pregabalin and gabapentin.[4][5] These analogs, while not always direct agonists at GABA receptors, modulate GABAergic activity and have found widespread use in the treatment of epilepsy, neuropathic pain, and anxiety disorders.[4]
The Sulfolane Moiety in Medicinal Chemistry
Sulfolane, a cyclic sulfone, is a highly polar, aprotic solvent with remarkable thermal and chemical stability.[6][7] Beyond its industrial applications, the sulfone group is a key structural motif in a variety of pharmaceuticals.[8][9] The incorporation of a sulfone can influence a molecule's polarity, solubility, metabolic stability, and ability to form hydrogen bonds, all critical parameters in drug design. The rigid, five-membered ring of sulfolane can also serve as a bioisosteric replacement for other cyclic structures, offering a unique conformational constraint on the molecule.
The convergence of these two areas of research—GABAergic modulation and sulfone chemistry—provides a compelling impetus for the synthesis and evaluation of 4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid as a novel CNS drug candidate.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathways to 4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid.
Experimental Protocols
The following protocols are based on analogous reactions found in the scientific literature and represent a viable approach to the synthesis of the target compound.
Synthesis of (R)-3-Aminothiolane
A multi-step synthesis starting from the readily available amino acid D-methionine can be employed to produce (R)-3-aminothiolane.
Step 1: Reduction of D-Methionine to D-Methioninol
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Rationale: The carboxylic acid of D-methionine is reduced to a primary alcohol.
-
Protocol: To a solution of D-methionine in a suitable solvent such as tetrahydrofuran (THF), add a reducing agent like sodium borohydride. The reaction is typically carried out at reduced temperatures (e.g., 0 °C) and then allowed to warm to room temperature or refluxed to ensure completion.
Step 2: N-Protection of D-Methioninol
-
Rationale: The amino group is protected to prevent side reactions in subsequent steps. A common protecting group is the tosyl (Ts) group.
-
Protocol: React D-methioninol with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine or pyridine in a solvent like dichloromethane (DCM) or chloroform.
Step 3: Intramolecular Cyclization
-
Rationale: The hydroxyl group is activated, and a subsequent intramolecular nucleophilic substitution by the sulfur atom forms the thiolane ring.
-
Protocol: The N-protected D-methioninol is treated with a reagent like methanesulfonyl chloride (MsCl) in pyridine. This activates the hydroxyl group, which is then displaced by the sulfur atom to form the cyclic product.
Step 4: Deprotection of the Amine
-
Rationale: The protecting group is removed to yield the desired (R)-3-aminothiolane.
-
Protocol: The N-tosyl group can be removed under acidic conditions, for example, by refluxing in a mixture of concentrated hydrochloric acid and acetic acid.
Synthesis of 3-Aminothiolane-1,1-dioxide (3-Aminosulfolane)
Step 1: N-Protection of (R)-3-Aminothiolane
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Rationale: The amino group is protected prior to the oxidation of the sulfide to prevent its oxidation. A Boc (tert-butyloxycarbonyl) group is a suitable choice.
-
Protocol: React (R)-3-aminothiolane with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a solvent such as DCM.
Step 2: Oxidation of N-Boc-(R)-3-Aminothiolane
-
Rationale: The sulfide is oxidized to a sulfone (1,1-dioxide).
-
Protocol: The N-protected aminothiolane is dissolved in a suitable solvent (e.g., methanol, acetic acid, or DCM) and treated with an oxidizing agent. Common reagents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. Careful control of stoichiometry and temperature is necessary to avoid over-oxidation or side reactions.
Step 3: Deprotection of the Amine
-
Rationale: The Boc protecting group is removed to yield 3-aminosulfolane.
-
Protocol: The N-Boc-3-aminosulfolane is treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid in an organic solvent like dioxane or methanol.
Coupling of 3-Aminosulfolane with a Butanoic Acid Moiety
Two primary methods are proposed for the final coupling step.
Method A: Alkylation with Ethyl 4-bromobutanoate
-
Rationale: This is a direct N-alkylation of the amine with an alkyl halide.[10][11][12][13]
-
Protocol:
-
Dissolve 3-aminosulfolane in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), to scavenge the HBr formed during the reaction.
-
Add ethyl 4-bromobutanoate to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup and purify the resulting ester by column chromatography.
-
Hydrolyze the ester to the carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and a miscible organic solvent (e.g., THF or methanol), followed by acidification.
-
Method B: Ring-Opening of γ-Butyrolactone
-
Rationale: The amine acts as a nucleophile to open the lactone ring, forming a γ-hydroxyamide, which can then be reduced to the final product. This method is generally less direct for obtaining the target carboxylic acid. A more direct approach involves the reaction of the amine with the lactone under conditions that favor the formation of the amino acid.[14][15][16][17]
-
Protocol:
-
Heat a mixture of 3-aminosulfolane and γ-butyrolactone, either neat or in a high-boiling polar solvent.
-
The reaction may require elevated temperatures and pressures.
-
The initial product is a γ-hydroxyamide. Subsequent chemical transformations would be necessary to obtain the target carboxylic acid, making Method A the more direct route.
-
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid. These values are calculated using computational models and provide an estimate of the compound's characteristics.
| Property | Predicted Value |
| Molecular Formula | C₈H₁₅NO₄S |
| Molecular Weight | 221.27 g/mol |
| pKa (most acidic) | ~4.5 (Carboxylic Acid) |
| pKa (most basic) | ~9.5 (Secondary Amine) |
| LogP | ~ -1.5 |
| Polar Surface Area | 93.5 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Potential Applications and Future Directions
Given its structural similarity to known GABA analogs and the presence of the sulfolane moiety, 4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid is a promising candidate for investigation as a modulator of the central nervous system. Potential therapeutic applications could include:
-
Neuropathic Pain: Many GABA analogs are effective in treating various forms of neuropathic pain.
-
Epilepsy: The enhancement of GABAergic inhibition is a cornerstone of anti-epileptic drug action.
-
Anxiety Disorders: Modulation of the GABA system is a well-established mechanism for anxiolytic drugs.
Future research should focus on the stereoselective synthesis of the different isomers of this compound and their comprehensive pharmacological evaluation. In vitro binding assays for GABA receptors and transporters, followed by in vivo studies in animal models of CNS disorders, will be crucial to elucidate the therapeutic potential of this novel molecule.
Conclusion
While the specific discovery and history of 4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid remain to be fully documented, a logical and scientifically sound pathway for its synthesis can be constructed from established chemical principles. The strategic combination of a GABA backbone with a sulfolane ring presents a compelling rationale for its investigation as a novel CNS-active agent. This technical guide provides a foundational framework for researchers and drug development professionals to embark on the synthesis and exploration of this promising molecule, potentially unlocking new therapeutic avenues for a range of neurological and psychiatric disorders.
References
-
Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. (2020, November 2). Retrieved from [Link]
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26). Retrieved from [Link]
-
Amine alkylation - Wikipedia. (n.d.). Retrieved from [Link]
- Durán, F. J., Edelsztein, V. C., Ghini, A. A., Rey, M., Coirini, H., Dauban, P., Dodd, R. H., & Burton, G. (2009). Synthesis and GABA(A) receptor activity of 2,19-sulfamoyl analogues of allopregnanolone. Bioorganic & Medicinal Chemistry, 17(18), 6658–6666.
- DE60031708T2 - PREPARATION AND USE OF GAMMA BUTYROLACTONES AS NETWORKING AGENTS - Google Patents. (n.d.).
- Krogsgaard-Larsen, P. (2011). An historical perspective on GABAergic drugs. British Journal of Pharmacology, 164(6), 1617–1629.
-
Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (n.d.). Retrieved from [Link]
-
An historical perspective on GABAergic drugs - ResearchGate. (n.d.). Retrieved from [Link]
- Hong, M., & Chen, E. Y.-X. (2014). Coordination Ring-Opening Copolymerization of Naturally Renewable α-Methylene-γ-butyrolactone into Unsaturated Polyesters. Macromolecules, 47(12), 3614–3624.
- Pál, M., & Kégl, T. (2023). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. Molecules, 28(23), 7770.
-
GABA - Wikipedia. (n.d.). Retrieved from [Link]
-
Ring-opening (co)polymerization of γ-butyrolactone: a review - ResearchGate. (n.d.). Retrieved from [Link]
-
Amines by direct nucleophilic substitution - Chemistry LibreTexts. (2019, April 29). Retrieved from [Link]
-
SULFOLANE APPLICATIONS - Global Specialty Chemical Co. (n.d.). Retrieved from [Link]
-
Ring-opening polymerization of γ-butyrolactone and its derivatives: A review - Polimery. (n.d.). Retrieved from [Link]
-
Sulfolane: A Versatile Dipolar Aprotic Solvent | Organic Process Research & Development. (n.d.). Retrieved from [Link]
-
Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor - eGrove - University of Mississippi. (2022, May 4). Retrieved from [Link]
-
An update on GABA analogs for CNS drug discovery - ResearchGate. (n.d.). Retrieved from [Link]
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis of analogues of GABA. XII. cis- and trans-4-Aminotetrahydrofuran-2-carboxylic acid - ResearchGate. (n.d.). Retrieved from [Link]
-
The discovery of GABA in the brain - PMC - PubMed Central. (2018, December 7). Retrieved from [Link]
-
Sulfolane – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
Ring-Opening Polymerization of rac-β-Butyrolactone Promoted by New Tetradentate Thioether-Amide Ligand-Type Zinc Complexes - MDPI. (2023, November 9). Retrieved from [Link]
Sources
- 1. An historical perspective on GABAergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA - Wikipedia [en.wikipedia.org]
- 3. The discovery of GABA in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists [mdpi.com]
- 6. SULFOLANE APPLICATIONS - Global Specialty Chemical Co [gs-chemical.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iomcworld.com [iomcworld.com]
- 9. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Amine alkylation - Wikipedia [en.wikipedia.org]
- 14. DE60031708T2 - PREPARATION AND USE OF GAMMA BUTYROLACTONES AS NETWORKING AGENTS - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
